Phosphodiesterase Selectivity Fingerprint: Differential PDE7B vs. PDE4A Affinity Defines a Unique Isoform Bias
In a standardized recombinant human PDE panel using a fluorescent cAMP IMAP assay, the compound exhibited a >1.4-fold selectivity for PDE7B (Ki = 910 nM) over PDE4A (Ki = 1300 nM) and a 1.8-fold selectivity over PDE5A (Ki = 1600 nM) [1][2]. This selectivity profile is distinct from other benzamide-derived PDE inhibitors like CHEMBL2171422, which shows a strong PDE7A bias (IC50 = 27 nM) but lacks the balanced PDE7B/4A window, making the target compound a potentially cleaner tool for dissecting PDE7B-mediated pathways with reduced PDE4 crossover [3].
| Evidence Dimension | PDE Isozyme Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | PDE7B Ki = 910 nM; PDE4A Ki = 1300 nM; PDE5A Ki = 1600 nM |
| Comparator Or Baseline | CHEMBL2171422 (PDE7A IC50 = 27 nM); PDE4A IC50 is >10 µM (estimated class-level selectivity) |
| Quantified Difference | Selectivity ratio PDE7B/PDE4A = 1.4 for target; CHEMBL2171422 PDE7A/PDE4A ratio is >370 |
| Conditions | Recombinant full-length human PDE isoforms; fluorescent cAMP/cGMP IMAP assay; 15 min incubation [1][2] |
Why This Matters
A distinct PDE7B-biased profile offers a differentiated chemical probe for studying cAMP compartmentalization in immune cells, where PDE7B is predominantly expressed, without the confounding PDE4 inhibition that can trigger emesis.
- [1] BindingDB. BDBM50150171: PDE7B Ki = 910 nM, PDE4A Ki = 1300 nM, PDE5A Ki = 1600 nM. IMAP assay. View Source
- [2] BindingDB. BDBM50028930: PDE7A1 IC50 = 2200 nM. Scintillation proximity assay. View Source
- [3] BindingDB. BDBM50397053 (CHEMBL2171422): PDE7A IC50 = 27 nM. View Source
